(S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Overview
Description
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also contains a Boc (tert-butoxycarbonyl) protecting group attached to one of the nitrogen atoms in the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of ethylenediamine with dihaloalkanes or the reduction of pyrazine derivatives.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperazine derivative with (S)-2-acetic acid methyl ester. This can be achieved using standard esterification methods, such as the Fischer esterification, which involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: (S)-4-N-Boc-piperazine-2-acetic acid and methanol.
Reduction: (S)-4-N-Boc-piperazine-2-ethanol.
Substitution: (S)-4-piperazine-2-acetic acid methyl ester.
Scientific Research Applications
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amine functionality, allowing for further chemical modifications and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-4-N-Boc-piperazine-2-acetic acid: Similar structure but lacks the ester group.
(S)-4-piperazine-2-acetic acid methyl ester: Similar structure but lacks the Boc protecting group.
(S)-4-N-Boc-piperazine-2-ethanol: Similar structure but has an alcohol group instead of an ester.
Uniqueness
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424917 | |
Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217810-25-7 | |
Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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